REACTION_CXSMILES
|
[CH3:1][C:2]1([C:5](Cl)=[O:6])[CH2:4][CH2:3]1.[NH:8]1[CH:12]=[CH:11][N:10]=[CH:9]1>C1(C)C=CC=CC=1.O1CCCC1>[CH3:1][C:2]1([C:5]([N:8]2[CH:12]=[CH:11][N:10]=[CH:9]2)=[O:6])[CH2:4][CH2:3]1
|
Name
|
|
Quantity
|
11.8 g
|
Type
|
reactant
|
Smiles
|
CC1(CC1)C(=O)Cl
|
Name
|
|
Quantity
|
13.6 g
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
whilst maintaining the temperature below 25° C
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated to dryness
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(CC1)C(=O)N1C=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |